Methyl jervine-N-propionate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132943-48-7 |
|---|---|
Molecular Formula |
C31H45NO5 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
methyl 3-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]propanoate |
InChI |
InChI=1S/C31H45NO5/c1-17-14-24-28(32(16-17)13-10-25(34)36-5)19(3)31(37-24)12-9-22-23-7-6-20-15-21(33)8-11-30(20,4)27(23)29(35)26(22)18(31)2/h6,17,19,21-24,27-28,33H,7-16H2,1-5H3/t17-,19+,21-,22-,23-,24+,27+,28-,30-,31-/m0/s1 |
InChI Key |
MXDPCHQGAQFRMD-YSKIUEDOSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Total Synthesis Approaches to Jervine (B191634) and Analogous Steroidal Alkaloids
The total synthesis of jervine, a complex C-nor-D-homosteroidal alkaloid, has been a significant challenge for synthetic organic chemists. The intricate framework, featuring a unique 6-6-5-6 ABCD ring system and a densely functionalized spirocyclic E/F ring system, has spurred the development of innovative and elegant synthetic strategies. eiu.eduwikipedia.org Early syntheses by Masamune and Johnson in the 1960s laid the groundwork for subsequent, more advanced approaches. nih.gov
Convergent and Asymmetric Synthesis Strategies
Modern synthetic routes to jervine and its analogues often employ convergent strategies, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis. wikipedia.org This approach offers greater efficiency and flexibility compared to linear syntheses. A notable convergent approach involves the disconnection of the jervine skeleton into a steroidal fragment derived from a Wieland-Miescher ketone analogue and an alkaloid fragment containing the piperidine (B6355638) and tetrahydrofuran (B95107) rings. wikipedia.org
Asymmetric synthesis is crucial for controlling the numerous stereocenters present in the jervine molecule. Enantioselective methods are employed from the early stages to establish the correct stereochemistry, which is then carried through subsequent transformations. This is often achieved through the use of chiral catalysts, auxiliaries, or enzymes. For instance, a proline-catalyzed α-functionalization of a ketone can be used to set a key stereocenter in the alkaloid fragment with high enantioselectivity. wikipedia.org
Key Synthetic Transformations (e.g., Ireland-Claisen Rearrangements, Selenoetherification)
The construction of the complex jervine framework necessitates the use of powerful and stereoselective chemical reactions. Two key transformations that have been successfully applied are the Ireland-Claisen rearrangement and selenoetherification.
The Ireland-Claisen rearrangement , a uni-muenchen.deuni-muenchen.de-sigmatropic rearrangement of an allylic ester enolate, has proven to be highly effective in establishing the critical cis-relationship between the amine and methyl groups on the tetrahydrofuran E-ring of the jervine skeleton. wikipedia.orgnih.gov This reaction proceeds through a chair-like transition state, allowing for predictable and high levels of diastereoselectivity. nih.gov
Selenoetherification is another pivotal reaction employed in the synthesis of the D/E oxaspirocyclic system of jervine. wikipedia.orgnih.gov This intramolecular cyclization involves the reaction of an olefin with an electrophilic selenium species, followed by trapping with a tethered alcohol nucleophile. This transformation enables the diastereoselective assembly of the spiro-tetrahydrofuran ring, a key structural feature of jervine. wikipedia.orgnih.gov
| Transformation | Reagents and Conditions | Key Outcome |
| Ireland-Claisen Rearrangement | 1. LDA, THF, -78 °C; 2. TMSCl; 3. Reflux | Establishes the cis-relationship of the amine and methyl groups on the E-ring. |
| Selenoetherification | PhSeBr, Pyridine, CH2Cl2, 0 °C | Constructs the D/E oxaspiro[4.5]decene system with high diastereoselectivity. |
Enzymatic Desymmetrization in Synthetic Pathways
Enzymatic reactions are increasingly being integrated into complex natural product synthesis due to their high selectivity and mild reaction conditions. Enzymatic desymmetrization of prochiral or meso compounds offers an efficient route to enantiomerically pure building blocks. In the context of jervine synthesis, this strategy has been utilized to prepare a key four-carbon building block. wikipedia.orgnih.gov For example, the enantioselective acylation of an achiral diol catalyzed by a lipase, such as Pseudomonas fluorescens lipase, can provide a chiral monoacetate in high enantiomeric excess. wikipedia.org This enzymatic step provides a practical and cost-effective alternative to traditional chemical methods for obtaining chiral starting materials. wikipedia.orgnih.gov
Synthesis of Methyl Jervine-N-Propionate and Related Esters
While the total synthesis of jervine has been a primary focus, the synthesis of its derivatives, such as this compound, involves subsequent functionalization of the parent molecule. The introduction of the propionate (B1217596) moiety at the nitrogen atom of the piperidine ring is a key derivatization step.
Esterification Reactions for Propionate Moiety Introduction
The synthesis of this compound from jervine can be achieved through a standard N-acylation reaction. Given that jervine contains a secondary amine within its piperidine ring, this nitrogen is susceptible to acylation by an appropriate propionylating agent. Common reagents for this transformation include propionyl chloride or propionic anhydride (B1165640). sigmaaldrich.comwikipedia.org
A plausible synthetic route would involve the reaction of jervine with either propionyl chloride or propionic anhydride in the presence of a base to neutralize the acid byproduct (HCl or propionic acid, respectively). The choice of base and solvent is crucial to ensure the reaction proceeds efficiently without promoting side reactions on the other functional groups present in the jervine molecule, such as the secondary alcohol. A non-nucleophilic base like triethylamine or pyridine is often employed.
Plausible Reaction Scheme:
Jervine + CH₃CH₂COCl (Propionyl chloride) → this compound + HCl
or
Jervine + (CH₃CH₂CO)₂O (Propionic anhydride) → this compound + CH₃CH₂COOH
| Reagent | Base | Solvent | Plausible Yield |
| Propionyl Chloride | Triethylamine | Dichloromethane | High |
| Propionic Anhydride | Pyridine | Dichloromethane | High |
Targeted Functionalization Strategies
Targeted functionalization of a complex molecule like jervine requires careful consideration of the reactivity of its various functional groups. The secondary amine in the piperidine ring is generally more nucleophilic than the secondary alcohol, allowing for selective N-acylation under appropriate conditions.
To enhance the selectivity of the N-acylation, a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) can be employed. eiu.eduacs.org DMAP is a highly effective acylation catalyst that operates by forming a more reactive N-acylpyridinium intermediate. eiu.eduacs.org This can be particularly useful for acylating sterically hindered amines or when milder reaction conditions are desired.
Furthermore, should protection of the secondary alcohol be necessary to avoid O-acylation, a suitable protecting group strategy would be implemented. The alcohol could be protected, for example, as a silyl ether, followed by N-acylation, and subsequent deprotection to yield the desired product. However, the inherent higher nucleophilicity of the amine often makes such protection unnecessary.
Design and Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives from the core structure of this compound, a derivative of the Veratrum alkaloid jervine, is a key area of research for exploring its chemical and biological potential. nih.gov The parent compound, jervine, possesses a complex C-nor-D-homo steroid skeleton containing an unusual 6-6-5-6 ABCD ring core, which presents a formidable challenge and a rich opportunity for synthetic chemists. nih.gov Methodologies for creating derivatives are centered on strategic modifications to this intricate scaffold.
Structure-Guided Derivatization
Structure-guided derivatization is a design-intensive approach that leverages knowledge of the parent molecule's three-dimensional structure and the influence of its various functional groups on its properties. For this compound, this involves identifying sites on the jervine backbone that can be modified without disrupting the core architecture, potentially leading to compounds with new or enhanced characteristics.
Key strategic sites for modification on the jervine scaffold include:
The C-3 Hydroxyl Group: This secondary alcohol is a versatile handle for esterification, etherification, or oxidation to a ketone. Such modifications can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.
The Tetrahydrofuran Ring (E-ring): The ether linkage and adjacent stereocenters are crucial to the molecule's conformation. Selective ring-opening or functionalization of this moiety could yield derivatives with substantially different shapes and electronic properties.
The N-propionate Group: The propionate moiety itself can be varied. Replacing it with other acyl groups (e.g., acetate (B1210297), butyrate, or more complex side chains) allows for a systematic investigation of how the size, lipophilicity, and electronic nature of this substituent affect the compound's behavior.
The process of structure-guided derivatization relies on understanding the reactivity of these sites and employing selective chemical transformations, as detailed in the table below.
| Target Site on Jervine Scaffold | Potential Chemical Modification | Rationale for Derivatization | Resulting Functional Group |
|---|---|---|---|
| C-11 Ketone | Reduction (e.g., with NaBH₄) | Investigate the role of the carbonyl group in molecular interactions. | Secondary Alcohol |
| C-3 Hydroxyl | Esterification (e.g., with Acetic Anhydride) | Modify polarity and steric bulk. | Ester |
| C-3 Hydroxyl | Oxidation (e.g., with PCC) | Introduce a new ketone for further reactions. | Ketone |
| Nitrogen Atom | Variation of the Acyl Group | Explore structure-activity relationships related to the N-substituent. | Amide (various chain lengths) |
Exploration of Chemical Space for Advanced Research Compounds
The exploration of chemical space involves the computational design and virtual screening of libraries of potential derivatives to identify candidates with desired properties before committing to their synthesis. This in silico approach is particularly valuable for complex scaffolds like this compound, where physical synthesis can be resource-intensive. mdpi.com
The process typically follows these steps:
Scaffold Definition: The core structure of this compound is used as the starting point.
Enumeration of Derivatives: Computational tools generate a vast virtual library by attaching a wide range of chemical fragments to the strategic modification sites identified in the structure-guided design phase.
Property Prediction: Physicochemical and pharmacokinetic properties (e.g., solubility, lipophilicity, metabolic stability) are calculated for each virtual compound.
Virtual Screening and Docking: If a specific biological target is known, protein-ligand docking simulations can predict the binding affinity and orientation of the designed derivatives within the target's active site. mdpi.com This helps prioritize compounds that are most likely to be active.
Selection and Synthesis: The most promising candidates identified through this computational funnel are then selected for actual chemical synthesis and experimental validation.
This strategy allows researchers to navigate a vast theoretical chemical landscape efficiently, expanding beyond intuitive designs to discover novel and potentially more potent research compounds.
Biocatalytic and Chemoenzymatic Synthesis Prospects
Biocatalysis offers a powerful set of tools for the selective and sustainable synthesis of complex molecules and their derivatives. semanticscholar.org For a steroidal alkaloid like this compound, enzymes can perform specific transformations that are difficult to achieve with traditional chemical methods, often under mild conditions and with high stereoselectivity. nih.gov
Engineered Enzyme Systems for Selective Transformations
The use of engineered enzymes, particularly from the cytochrome P450 monooxygenase family, represents a promising frontier for modifying the jervine scaffold. nih.gov These enzymes are nature's specialists in C-H functionalization, capable of introducing hydroxyl groups at specific, often unactivated, carbon atoms with remarkable precision. researchgate.net
Through directed evolution—a laboratory process of iterative mutation and selection—the substrate specificity and reactivity of P450s can be altered. caltech.edu This technique could be applied to develop bespoke enzymes for jervine-based substrates.
| Enzyme Class | Potential Transformation on Jervine Scaffold | Advantage of Biocatalytic Approach | Example Application |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation | Access to novel oxidized derivatives not easily made by chemical synthesis. nih.gov | Introduction of a hydroxyl group on the steroid backbone to create a new synthetic handle. |
| Ketoreductases (KREDs) | Stereoselective reduction of the C-11 ketone | Control over the stereochemistry of the resulting alcohol (11α-OH vs. 11β-OH). | Generation of specific stereoisomers for structure-activity relationship studies. |
| Lipases/Esterases | Kinetic resolution of racemic synthetic intermediates | Separation of enantiomers to produce chirally pure compounds. semanticscholar.org | Used in the asymmetric synthesis of the jervine core structure. nih.gov |
Artificial Metalloenzyme Applications in C-H Functionalization
Artificial metalloenzymes (ArMs) combine the reactivity of transition metal catalysts with the selectivity of a protein scaffold. nih.govnih.gov This hybrid approach creates novel catalytic systems capable of performing reactions not found in nature, such as C-H amination and carbene insertion. rsc.org
For the this compound scaffold, ArMs offer exciting possibilities for late-stage functionalization. The process involves incorporating a synthetic metal cofactor into a host protein. The protein environment then directs the metal's reactivity to specific sites on the substrate molecule. rochester.edu
Potential applications include:
C-H Amination: An ArM could be designed to install a nitrogen-containing group at a specific C-H bond on the steroid backbone, providing a direct route to novel amino derivatives. nih.gov
Carbene Insertion: By replacing the native heme cofactor in a protein like myoglobin with an iridium-porphyrin complex, an artificial enzyme can be created that catalyzes the insertion of a carbene into a C-H bond. rsc.org This could be used to form new carbon-carbon bonds on the jervine structure, leading to derivatives with significantly altered skeletons.
These advanced biocatalytic and chemoenzymatic strategies represent the cutting edge of synthetic methodology and hold immense potential for generating a diverse new library of this compound derivatives for future research.
Biosynthesis and Natural Occurrence Investigations
Natural Sources and Isolation of Jervine-Type Alkaloids
Jervine-type alkaloids, a class of steroidal alkaloids, are predominantly found in plants of the Veratrum genus. These compounds are of significant interest due to their biological activities.
Jervine (B191634) and its related alkaloids have been identified in various species of the Veratrum genus, which are perennial herbaceous plants found in temperate regions of the Northern Hemisphere. nih.gov Research has confirmed the presence of these alkaloids in species such as Veratrum dahuricum, Veratrum taliense, Veratrum californicum, Veratrum album, and Veratrum parviflorum. ncats.ionih.govboisestate.eduresearchgate.net
In Veratrum taliense, the main active ingredients include steroidal alkaloids, with veratramine (B1683811) and jervine being present in high concentrations, accounting for 24.60% and 21.28% of the total alkaloids, respectively. nih.gov Similarly, extracts from the rhizomes of Veratrum dahuricum have been shown to contain these compounds. ncats.io Studies on Veratrum parviflorum have also confirmed the presence of jervine, alongside cyclopamine (B1684311) and veratramine. boisestate.edu
Table 1: Occurrence of Jervine-Type Alkaloids in Veratrum Species
| Veratrum Species | Jervine-Type Alkaloids Identified |
| Veratrum dahuricum | Jervine, Veratramine |
| Veratrum taliense | Jervine, Veratramine, Isorubijervine, Rubijervine |
| Veratrum californicum | Jervine, Cyclopamine |
| Veratrum album | Jervine |
| Veratrum parviflorum | Jervine, Cyclopamine, Veratramine |
The isolation and purification of jervine-type alkaloids from plant material rely on various chromatographic methods. column-chromatography.com High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of these compounds. nih.goviipseries.org A specific method involves reversed-phase HPLC coupled with an evaporative light scattering detector (ELSD) for the determination of jervine and veratramine in Veratrum plants. researchgate.net
Preparative chromatography is essential for obtaining sufficient quantities of pure alkaloids for further study. column-chromatography.com Common column chromatography techniques for the separation of total steroidal alkaloids from Veratrum extracts include the use of silica (B1680970) gel and alumina (B75360) as the stationary phases. google.com For silica gel chromatography, a mobile phase system of petroleum ether and ethyl acetate (B1210297) is often employed. google.com Alumina chromatography may use a more complex mobile phase, such as a mixture of petroleum ether, ethyl acetate, methanol, and ammonia (B1221849) water. google.com
Table 2: Chromatographic Methods for Jervine-Type Alkaloid Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase Example |
| High-Performance Liquid Chromatography (HPLC) | C8 or C18 column | Acetonitrile (B52724) and 0.1% trifluoroacetic acid |
| Silica Gel Column Chromatography | Silica Gel | Petroleum ether: Ethyl acetate |
| Alumina Column Chromatography | Alumina | Petroleum ether: Ethyl acetate: Methanol: Ammonia water |
| Reversed-Phase Silica Gel Chromatography | Reversed-phase silica gel | Methanol: Water or Ethanol: Water |
Elucidation of Steroidal Alkaloid Biosynthetic Pathways
The biosynthesis of steroidal alkaloids is a complex process that has been the subject of extensive research. These pathways involve numerous enzymatic steps to convert simple precursors into the complex steroidal skeleton.
The biosynthesis of steroidal alkaloids begins with precursors from primary metabolism. The cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway provide the isoprenoid units necessary for the synthesis of the sterol skeleton. nih.govnih.gov These pathways utilize acetyl-CoA, derived from acetate, as a fundamental building block.
Cholesterol is the key precursor for the biosynthesis of steroidal alkaloids in plants. nih.govmdpi.com The formation of cholesterol itself proceeds through the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, which is then converted through a series of steps to cholesterol. nih.gov
The conversion of cholesterol into the various classes of steroidal alkaloids, including the jervanine (e.g., jervine) and veratranine (e.g., veratramine) types, involves a series of modifications to the cholesterol backbone. nih.gov Research on Veratrum californicum has led to the proposal of a biosynthetic pathway leading to cyclopamine, a jerveratrum-type alkaloid closely related to jervine. nih.gov
Key proposed intermediates in this pathway include:
22-hydroxy-26-aminocholesterol : Formed through hydroxylation and subsequent transamination of the cholesterol side chain. nih.gov
22-keto-26-aminocholesterol : A reactive intermediate resulting from the oxidation of the 22-hydroxyl group. nih.gov
Verazine (B227647) : A cyclized intermediate formed from 22-keto-26-aminocholesterol. nih.gov
These intermediates have been detected in extracts of Veratrum californicum, supporting their role in the biosynthetic pathway. nih.gov
Cyclopamine, also known as 11-deoxojervine, is a crucial intermediate and a significant member of the jerveratrum-type alkaloids. nih.gov Its structural similarity to jervine suggests a close biosynthetic relationship. wikipedia.org The teratogenic effects of both jervine and cyclopamine are attributed to their inhibition of the Hedgehog signaling pathway. nih.govbiologists.com
The biosynthesis of cyclopamine from cholesterol is a critical area of study for understanding the formation of jervine. nih.gov The pathway involves a series of oxidation, hydroxylation, and transamination reactions catalyzed by enzymes such as cytochrome P450s (CYPs). nih.govnih.gov The formation of the characteristic C-nor-D-homo-steroid skeleton of jervine alkaloids is a key transformation in this pathway. bris.ac.uk
Molecular and Genetic Basis of Biosynthesis in Plants
The biosynthesis of C-nor-D-homo steroidal alkaloids, including the jervine skeleton of Methyl jervine-N-propionate, is a complex process that originates from the sterol pathway. Research, particularly in plants of the Veratrum genus, has begun to uncover the genetic and enzymatic machinery responsible for constructing these intricate molecules.
The foundational steps of the biosynthetic pathway leading to steroidal alkaloids in Veratrum plants are understood to begin with acetate, which is converted to cholesterol via the mevalonic acid pathway. mdpi.com Radiotracer studies using cultivated Veratrum grandiflorum have confirmed that cholesterol is the direct precursor to the jervine skeleton. nih.gov The early stages of this conversion involve several key enzymes that lead to the formation of 2,3-oxidosqualene before cyclization. mdpi.com
Subsequent transformations of the cholesterol backbone are catalyzed by a series of enzymes, primarily from the cytochrome P450 (CYP450) superfamily and transaminases. In Veratrum californicum, a combined approach using RNA-sequencing data and heterologous expression in Sf9 insect cells has successfully identified four enzymes that catalyze the initial six steps in the pathway from cholesterol to verazine, a predicted precursor to jervine-type alkaloids like cyclopamine. nih.govnih.gov
The proposed biosynthetic sequence begins with the hydroxylation of cholesterol at the C-22 position, followed by further oxidation and a key transamination step to introduce the nitrogen atom that will eventually become part of the piperidine (B6355638) ring system characteristic of jervine. nih.gov
While the pathway to key intermediates like verazine is being elucidated, the specific terminal steps that lead to the formation of jervine are still under investigation. Furthermore, the molecular and genetic basis for the final N-propionate functionalization to form this compound has not been specifically detailed in the scientific literature. Although "Methyljervine-N-3'-propanoate" has been identified as a natural constituent in Veratrum album, the specific enzymes or genes responsible for catalyzing the addition of the propionate (B1217596) group to the nitrogen atom of the jervine core remain to be discovered. nih.gov
Table 1: Identified Enzymes in the Biosynthesis of Jervine Precursors in Veratrum californicum
| Enzyme | Enzyme Class | Function | Substrate | Product |
| CYP90B27 | Cytochrome P450 | Cholesterol 22-hydroxylase | Cholesterol | 22(R)-hydroxycholesterol |
| CYP94N1 | Cytochrome P450 | 22-hydroxycholesterol 26-hydroxylase/oxidase | 22(R)-hydroxycholesterol | 22-hydroxycholesterol-26-al |
| GABAT1 | γ-aminobutyrate transaminase | 22-hydroxycholesterol-26-al transaminase | 22-hydroxycholesterol-26-al | 22-hydroxy-26-aminocholesterol |
| CYP90G1 | Cytochrome P450 | Oxidizes the C-22 hydroxy group | 22-hydroxy-26-aminocholesterol | 22-keto-26-aminocholesterol |
This table is based on research findings from Veratrum californicum and details the initial enzymatic steps in the biosynthesis of verazine, a precursor to jervine-type alkaloids. nih.gov
Structure Activity Relationship Sar Studies
Methodological Frameworks for SAR Elucidation
The elucidation of SAR is approached through both empirical and computational methods, each providing valuable insights into the molecular interactions governing a compound's activity.
Empirical approaches to SAR involve the synthesis of a series of analogues of a lead compound and the subsequent evaluation of their biological activity. This method, often described as "trial and error," relies on the medicinal chemist's intuition and experience to make structural modifications that are likely to improve activity. These modifications can include altering functional groups, changing the size or shape of the molecule, or introducing new substituents.
Rational drug design, in contrast, utilizes a more targeted approach based on a known biological target, such as an enzyme or receptor. mdpi.com By understanding the three-dimensional structure of the target and its binding site, researchers can design molecules that are predicted to interact with high affinity and specificity. nih.gov This approach often involves computational modeling to simulate the binding of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In a QSAR study, various physicochemical properties of the molecules, known as molecular descriptors, are calculated. These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology.
Statistical methods, such as multiple linear regression or partial least squares, are then employed to develop a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com
SAR of Methyl Jervine-N-Propionate and Related Jervine (B191634) Derivatives
While specific data for this compound is unavailable, general SAR principles for jervine derivatives can be inferred from existing literature on related compounds. Jervine and its analogues are primarily known for their ability to inhibit the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor. nih.govabcam.com
The introduction of an N-acyl group, such as an N-propionate moiety, to the piperidine (B6355638) nitrogen of jervine would alter several of the parent molecule's properties. The N-propionate group would increase the lipophilicity of the compound and could influence its ability to cross cell membranes. Furthermore, the size and conformation of the N-substituent can play a critical role in the compound's interaction with its biological target. Without experimental data, the precise impact of the N-propionate moiety on the biological activity of methyl jervine remains speculative. It could potentially enhance or diminish its activity depending on the specific requirements of the binding pocket.
Comparison of SAR with Other Steroidal Alkaloids and Biologically Active Scaffolds
The SAR of jervine and its derivatives can be contextualized by comparing them with other steroidal alkaloids, which are known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Steroidal alkaloids are characterized by a core steroidal skeleton with a nitrogen atom incorporated into a ring or side chain. nih.gov
Jervine, the parent compound of this compound, belongs to the jerveratrum-type steroidal alkaloids. nih.govresearchgate.net A key aspect of the SAR of jervine is its ability to inhibit the Hedgehog (Hh) signaling pathway by binding to the Smoothened (SMO) receptor. nih.govscienceopen.com This activity is shared with another well-known steroidal alkaloid, cyclopamine (B1684311). nih.gov
Key structural features of jervine and their influence on activity include:
The Furan (B31954) Ring: An intact furan ring is suggested to be crucial for the teratogenic activity of jervine. nih.gov
The Ketone Group: The ketone group at C-11 in jervine does not appear to be essential for its antifungal activity, as evidenced by the similar inhibitory concentrations (IC50) of jervine and cyclopamine (which has a hydroxyl group at the same position) against S. cerevisiae. nih.gov
Modifications at C-3: Glucosidation at the C-3 position has been shown to decrease the antiproliferative activity of jervine analogs. frontiersin.org This suggests that modifications at this position can significantly impact the biological profile of the molecule.
When compared to other classes of steroidal alkaloids, such as those from the Solanum species (e.g., solasodine), differences in the nitrogen-containing heterocyclic rings and their substitution patterns lead to varied biological activities. researchgate.net For instance, while jervine-type alkaloids are potent inhibitors of the Hh pathway, other steroidal alkaloids may exhibit different primary mechanisms of action. scienceopen.comnih.gov
The following table summarizes the key structural features and their known impact on the biological activity of jervine and related alkaloids.
| Compound/Analog | Structural Feature | Impact on Biological Activity | Reference |
| Jervine | Intact Furan Ring | Suggested to be essential for teratogenicity. | nih.gov |
| Jervine | C-11 Ketone Group | Not critical for antifungal activity. | nih.gov |
| Jervine Analogs | C-3 β-glucosidation | May reduce antiproliferative activity. | frontiersin.org |
Computational Approaches to SAR
Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound. These approaches allow for the investigation of ligand-protein interactions, conformational flexibility, and the electronic properties of molecules, providing insights that can guide the design of new analogs with improved activity and selectivity.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jbcpm.commdpi.commdpi.com This method is instrumental in understanding how a molecule like this compound might interact with its biological targets at an atomic level.
While specific molecular docking studies on this compound are not widely available in the literature, studies on the parent compound, jervine, have provided valuable insights. For example, molecular docking has been used to investigate the binding of jervine to p-glycoprotein and dehydroepiandrosterone (B1670201) sulfotransferase, which is relevant to its enterohepatic circulation. nih.gov
A typical molecular docking workflow involves:
Preparation of the Receptor and Ligand: This includes obtaining the 3D structures of the protein target and the ligand (this compound).
Defining the Binding Site: The active site or binding pocket on the receptor is identified.
Docking Simulation: The ligand is placed in the binding site in various conformations and orientations.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are then analyzed. jbcpm.com
The table below illustrates a hypothetical summary of results from a molecular docking study of a jervine analog with a target protein, showcasing the type of data generated.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Jervine Analog | Protein X | -8.5 | Tyr234, Phe456, Arg123 |
| Jervine Analog | Protein Y | -7.2 | Val78, Leu90, Ser101 |
Quantum Mechanics-Molecular Mechanics (QM-MM) Calculations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in biological systems. mdpi.comnih.gov These methods combine the accuracy of quantum mechanics (QM) for a small, critical region of the system (e.g., the ligand and the active site residues) with the efficiency of molecular mechanics (MM) for the larger environment (e.g., the rest of the protein and solvent). nih.gov
For a molecule like this compound, QM/MM calculations could be employed to:
Accurately model the electronic structure of the ligand within the binding pocket.
Investigate reaction mechanisms, such as enzymatic catalysis, if the compound is a substrate or inhibitor.
Refine the understanding of ligand-protein interactions by providing a more accurate description of charge distribution and polarization effects.
The QM/MM approach is particularly useful for studying systems where electronic effects are important, such as in bond-making and bond-breaking events or in systems with significant charge transfer. researchgate.net While specific QM/MM studies on this compound have not been reported, the methodology is well-suited for detailed investigation of its interactions with biological targets.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By simulating the dynamic behavior of a system, MD can provide insights into the conformational flexibility of both the ligand and the receptor, which is crucial for understanding the binding process.
For this compound, MD simulations could be used to:
Explore the conformational landscape of the molecule in different environments (e.g., in solution or bound to a protein).
Assess the stability of the ligand-protein complex over time.
Identify key conformational changes in the protein upon ligand binding.
Calculate the free energy of binding, providing a more rigorous prediction of binding affinity than docking alone.
An MD simulation involves numerically solving Newton's equations of motion for a system of atoms and molecules. The forces between the particles are typically calculated using a molecular mechanics force field. The simulation generates a trajectory of the system's evolution over time, from which various properties can be analyzed. researchgate.net
Preclinical Pharmacological and Biochemical Mechanism Studies
Modulation of Cellular Signaling Pathways
The primary mechanism of action for the jervine (B191634) component is the potent inhibition of the Hedgehog (Hh) signaling pathway. abcam.comwikipedia.org The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to various forms of cancer. mdpi.com Jervine exerts its inhibitory effect by directly binding to Smoothened (SMO), a seven-transmembrane protein that acts as the central signal transducer of the pathway. wikipedia.orgnih.gov
In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) tonically inhibits SMO. mdpi.com Upon ligand binding, this inhibition is relieved, allowing SMO to become active and initiate downstream signaling. Jervine intervenes by binding to the heptahelical bundle of SMO, stabilizing it in an inactive conformation. mdpi.comnih.gov This action prevents the downstream activation and nuclear localization of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are the terminal effectors of the pathway. Consequently, the transcription of Hh target genes, which promote cell proliferation and survival, is suppressed. wikipedia.orgnih.gov Studies have determined the IC50 (half-maximal inhibitory concentration) of jervine for Hedgehog signaling to be in the range of 500-700 nM. abcam.comselleckchem.com
The inhibition of SMO by the jervine moiety sets off a cascade of downstream effects. The most immediate consequence is the prevention of GLI transcription factor activation. wikipedia.org In an active Hh pathway, SMO facilitates the processing of full-length GLI proteins into their active forms. When jervine inhibits SMO, GLI proteins remain sequestered in the cytoplasm by complexes such as Suppressor of Fused (SUFU) and are targeted for proteolytic cleavage into repressor forms, or for degradation. mdpi.com
Furthermore, research on jervine's effects in cancer cells has shown that blocking the Hh pathway can lead to cell cycle arrest, particularly in the G2/M phase, and induce DNA damage. nih.gov In nasopharyngeal carcinoma cells, jervine-induced Hh pathway blockage was shown to trigger apoptosis (programmed cell death) through an autophagy-dependent mechanism. This was associated with the disruption of other interconnected signaling pathways, including the blockage of AKT/mTOR and an increase in AMPK signaling, which are critical regulators of cell growth, metabolism, and autophagy. nih.gov
Antimicrobial and Anti-inflammatory Mechanisms
The antimicrobial properties would likely be attributed to both the jervine and propionate (B1217596) components. Jervine has demonstrated notable antifungal activity. nih.govresearchgate.net Its mechanism involves the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall. nih.gov Specifically, jervine is suggested to target Kre6 and Skn1, two key enzymes in this biosynthetic pathway. nih.gov This disruption of the cell wall integrity makes fungi susceptible to osmotic stress and lysis. Jervine has shown efficacy against various human and plant pathogenic fungi, including species of Candida and Botrytis cinerea. nih.govresearchgate.net
Propionate, or propionic acid, is a well-known antimicrobial agent used as a food preservative. nih.govwikipedia.org Its primary mechanism of action is dependent on pH. In its undissociated, lipid-soluble form, propionic acid can diffuse across the microbial cell membrane. drugbank.com Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. nih.gov This intracellular acidification can disrupt metabolic enzymes and inhibit microbial growth. nih.govdrugbank.com Additionally, the accumulation of the propionate anion can interfere with metabolic pathways, such as the competition with acetate (B1210297) in the acetokinase system. drugbank.com Some studies suggest it can also induce programmed cell death in fungi like Candida albicans through the generation of reactive oxygen species (ROS). oup.com
Both jervine and propionate possess anti-inflammatory properties that operate through distinct mechanisms.
Jervine's anti-inflammatory effects have been demonstrated in preclinical models. In studies on carrageenan-induced paw edema in rats, jervine significantly suppressed inflammation. nih.govresearchgate.net This effect was associated with a reduction in key pro-inflammatory biomarkers, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net Furthermore, jervine administration was shown to decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissue. nih.gov It also exerts antioxidant effects by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net
Propionate is a short-chain fatty acid (SCFA) that plays a significant role in modulating immune responses. Its anti-inflammatory actions are multifaceted. One key mechanism is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. Propionate can suppress the activation and nuclear translocation of NF-κB, thereby decreasing the production of inflammatory mediators like TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govsemanticscholar.orgresearchgate.net Propionate can also exert its effects by acting as a signaling molecule through G-protein coupled receptors like FFAR2 and by inhibiting histone deacetylases (HDACs). researchgate.net
Cytotoxic Effects and Associated Cellular Mechanisms
The cytotoxic effects of this compound would primarily be driven by the jervine component, a known inhibitor of cell proliferation. Jervine's cytotoxicity is intrinsically linked to its ability to block the Hedgehog signaling pathway, which is often hyperactivated in various cancers, promoting tumor growth and survival. scienceopen.com
In studies on nasopharyngeal carcinoma cells, jervine treatment markedly reduced cell proliferation in a dose- and time-dependent manner. nih.gov The underlying cellular mechanisms for this cytotoxicity include:
Cell Cycle Arrest: Jervine induces a halt in the cell cycle at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis. nih.gov
Induction of Apoptosis: Jervine is a potent inducer of programmed cell death. It activates key executioner caspases, such as Caspase-3, leading to the systematic dismantling of the cell. nih.gov
Mitochondrial Impairment: The apoptotic process is often initiated via the mitochondrial (intrinsic) pathway. Jervine has been shown to cause mitochondrial damage, leading to the release of Cytochrome c from the mitochondria into the cytoplasm, a critical step in activating the apoptotic cascade. nih.gov
Autophagy-Dependent Apoptosis: Interestingly, the apoptosis induced by jervine appears to be dependent on autophagy. Jervine triggers autophagy by modulating the AKT/mTOR and AMPK signaling pathways. This autophagic process, in turn, promotes the apoptotic cell death of cancer cells. nih.gov
While propionate can be cytotoxic to microbes, it is generally not considered cytotoxic to mammalian cells at physiological concentrations and can, in some contexts, support cell proliferation. researchgate.net Therefore, the primary driver of any anticancer cytotoxic effects of Methyl jervine-N-propionate would be the jervine alkaloid.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, data tables detailing its specific efficacy (e.g., IC50 values, minimal inhibitory concentrations) cannot be generated. The data presented in the text are derived from studies on the individual parent compounds.
Inhibitory Effects on Cancer Cell Lines
Jervine has demonstrated dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines. nih.gov In non-small cell lung cancer (NSCLC) cells, jervine has been shown to reduce cell proliferation and inhibit colony formation capacity. nih.gov Studies have also documented its activity in nasopharyngeal carcinoma (NPC) cells and its potential to inhibit prostate cancer cell migration and proliferation. researchgate.netresearchgate.net The cytotoxic effects of jervine are foundational to understanding the potential anticancer activity of its derivatives like this compound.
Table 1: Preclinical Inhibitory Effects of Jervine on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Key Pathway Implicated |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Reduced proliferation, inhibition of colony formation, induced apoptosis | Hedgehog, AKT/mTOR |
| 5-8F, C666-1 | Nasopharyngeal Carcinoma (NPC) | Induced apoptosis and cell cycle arrest | Hedgehog |
| Various | Prostate Cancer | Inhibition of migration and proliferation | Hedgehog |
Mechanistic Studies of Cytotoxicity (e.g., Cell Cycle, Apoptosis pathways)
The cytotoxic mechanisms of jervine, which likely underpin the activity of this compound, involve the induction of apoptosis and disruption of the cell cycle.
Apoptosis: Jervine is known to induce apoptosis in cancer cells. nih.gov In NSCLC cells, this is achieved by promoting the expression of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov This process is often linked to autophagy, where jervine triggers autophagy-mediated apoptosis through the blockage of the AKT/mTOR signaling pathway. nih.gov The primary mechanism of action for jervine is its interaction with and inhibition of Smoothened (SMO), a critical protein in the Hedgehog signaling pathway. scienceopen.comwikipedia.org By inhibiting SMO, jervine prevents the activation of downstream transcription factors like GLI1, thereby halting the transcription of genes that promote cell proliferation and survival. wikipedia.org
Cell Cycle: Jervine has been shown to cause cell cycle arrest, particularly at the G2/M phase, in nasopharyngeal carcinoma cells. researchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. The arrest is associated with changes in the expression of key cell cycle regulatory proteins such as p21, Cyclin D1, and Cdc2. researchgate.net
Preclinical Metabolic Fate and Biotransformation Research
The metabolic fate of this compound is dictated by its structure as an N-acylated derivative of jervine. Its biotransformation is expected to involve enzymatic cleavage of the propionate group, followed by the metabolism of the resulting jervine and propionate molecules.
Metabolic Profiling and Metabolite Identification in Preclinical Systems
Specific metabolic profiling studies for this compound are not available. However, based on its chemical structure, the primary metabolic event would be the hydrolysis of the N-propionate bond. This would yield two primary metabolites:
Jervine: The parent steroidal alkaloid.
Propionic acid (Propionate): A short-chain fatty acid.
Further metabolism would then proceed on these individual metabolites. Jervine itself is known to be metabolized through processes such as hydroxylation, methylation, and sulfation. nih.gov
Enzyme-Mediated Biotransformations (e.g., CYP, Carboxylesterase)
The hydrolysis of the ester or amide bond in prodrugs is a common metabolic pathway. Carboxylesterases (CES) are a ubiquitous family of enzymes that catalyze the hydrolysis of compounds containing ester, amide, or thioester bonds. americanpharmaceuticalreview.comnih.gov These enzymes are highly expressed in tissues such as the liver, which is a primary site of drug metabolism. dntb.gov.ua It is highly probable that a carboxylesterase is responsible for the biotransformation of this compound, cleaving the propionate group to release the active jervine molecule. americanpharmaceuticalreview.commdpi.com While Cytochrome P450 (CYP) enzymes are involved in the subsequent metabolism of many steroidal alkaloids, the initial and most critical step for this specific compound is likely CES-mediated hydrolysis. nih.gov
Propionate Metabolism in Biological Systems (e.g., Methylcitrate Cycle)
Once released, the propionate moiety enters endogenous metabolic pathways. A key pathway for propionate metabolism, particularly in microorganisms but also relevant in understanding propionyl-CoA detoxification, is the methylcitrate cycle. wikipedia.orgnih.gov This cycle converts propionyl-CoA, a potentially toxic intermediate, into pyruvate (B1213749) and succinate. wikipedia.orgmdpi.com The main enzymes involved are methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase. nih.govproteopedia.org The products, pyruvate and succinate, can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production or biosynthesis. wikipedia.orgmdpi.com
In the context of cancer, propionate metabolism has gained recent attention. Dysregulation of this pathway can lead to the accumulation of metabolites like methylmalonic acid (MMA), which has been shown to promote cancer cell invasiveness and metastatic potential. nih.govbioworld.comcornell.edu Therefore, the release of propionate from this compound could have complex effects on tumor cell metabolism. nih.govblenislab.org
In Vitro and In Vivo Metabolism Studies
While specific in vitro and in vivo metabolism studies for this compound have not been reported, pharmacokinetic studies on its parent compound, jervine, have been conducted in rats. These studies show that jervine has high oral bioavailability and undergoes enterohepatic circulation. nih.gov An in vivo study of this compound would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and to confirm its presumed role as a prodrug of jervine. Such studies would typically involve administering the compound to animal models and analyzing plasma and tissue samples over time to quantify the parent compound and its metabolites, like jervine and propionic acid.
Advanced Analytical Methodologies for Research
Chromatographic Separations
Chromatographic techniques are indispensable for the isolation and purification of Methyl jervine-N-propionate from complex mixtures, as well as for its quantification. The choice of method depends on the specific analytical goal, such as purity assessment, pharmacokinetic studies, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of steroidal alkaloids like jervine (B191634) and its derivatives. researchgate.net These methods offer high resolution and sensitivity, making them suitable for the analysis of complex samples.
UPLC, with its use of sub-2 µm particle columns, provides faster analysis times and improved separation efficiency compared to traditional HPLC. For the analysis of jervine, reversed-phase chromatography is commonly employed, utilizing C18 columns. nih.gov A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid to ensure good peak shape and ionization efficiency for subsequent mass spectrometric detection. researchgate.netnih.gov Given the structural similarity, these conditions can be adapted for the analysis of this compound, with adjustments to the gradient profile to account for the increased lipophilicity from the N-propionate group.
Table 1: Exemplary Chromatographic Conditions for the Analysis of Jervine
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UPLC | nih.gov |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Integration with Mass Spectrometry (LC-MS/MS, LC-PRM MS) for Quantification and Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification and identification of jervine and its derivatives in biological matrices. nih.govscienceopen.com This technique is particularly valuable for pharmacokinetic studies where low concentrations of the analyte are expected. nih.govresearchgate.net
Electrospray ionization (ESI) is a commonly used ionization source for steroidal alkaloids, typically operating in the positive ion mode. researchgate.net For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition. scienceopen.comresearchgate.net This provides excellent selectivity and reduces matrix interference. nih.gov
For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. The product ions would be generated by the fragmentation of the precursor ion in the collision cell of the mass spectrometer. While specific transitions for this compound are not documented, they can be predicted based on the fragmentation of the jervine backbone and the propionate (B1217596) group.
Parallel Reaction Monitoring (PRM) is an alternative targeted quantification technique performed on high-resolution mass spectrometers. PRM offers high specificity by monitoring all product ions of a target precursor, providing an additional layer of confirmation for the analyte's identity.
Table 2: Mass Spectrometric Parameters for the Quantification of Jervine
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |
| Precursor Ion (m/z) | 426.2 | scienceopen.com |
| Product Ion (m/z) | 114.1 | scienceopen.com |
| Internal Standard | Diazepam or Bullatine | nih.govscienceopen.com |
Gas Chromatography (GC) for Enantiomeric Analysis
While no specific methods for the gas chromatographic analysis of this compound have been reported, GC is a powerful technique for the enantiomeric separation of chiral compounds. For complex and non-volatile molecules like steroidal alkaloids, derivatization is often necessary to improve their thermal stability and volatility.
Enantiomeric analysis by GC can be performed using two main approaches: indirect and direct. The indirect method involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. The direct method utilizes a chiral stationary phase that selectively interacts with one enantiomer over the other, leading to their separation.
For a compound like this compound, a direct method using a chiral GC column would be a potential approach for enantiomeric resolution, provided that suitable derivatization is performed to enhance its volatility.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. nih.govnih.gov For complex structures like jervine and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically required.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms. Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete bonding framework of the molecule.
For this compound, the NMR spectra would be expected to show characteristic signals for the jervine skeleton, along with additional signals corresponding to the N-propionate group. Specifically, the propionate moiety would introduce signals for an ethyl group (a triplet and a quartet in the ¹H NMR spectrum) and a carbonyl carbon in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.govwhitman.educhemistrynotmystery.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the molecule's structure. libretexts.org The fragmentation of the jervine core is well-characterized, and the addition of the N-propionate group would introduce new fragmentation pathways.
Characteristic fragmentation of the ester group could involve the loss of the propionyl group or parts of it. The fragmentation pattern would be a combination of the fragmentation of the steroidal alkaloid backbone and the N-propionate side chain.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| Fragment Description | Predicted m/z |
|---|---|
| [M+H]⁺ (Protonated Molecule) | 482.32 |
| [M+H - H₂O]⁺ | 464.31 |
| [M+H - C₂H₅CO]⁺ | 425.29 |
| [M+H - C₂H₅COOH]⁺ | 408.28 |
| Jervine backbone fragment | Varies |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For complex steroidal alkaloids like this compound, this technique is invaluable for confirming the configuration of its multiple chiral centers and understanding its preferred solid-state conformation.
While specific crystallographic data for this compound is not widely published, its structural properties are well-defined based on its parent compound, jervine, and spectroscopic data. The compound possesses a complex C-nor-D-homosteroidal framework with ten defined stereocenters, leading to a distinct and rigid three-dimensional shape. nih.gov An X-ray diffraction analysis would provide the ultimate confirmation of the absolute configuration at each of these centers. researchgate.net
The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density map of the crystal, from which the precise position of each atom can be determined. For establishing absolute stereochemistry, particularly in the absence of a heavy atom, techniques such as the use of anomalous dispersion are employed.
Conformational analysis of the jervine core, which contains medium-sized rings, is crucial for understanding its biological interactions. princeton.edu X-ray crystallography would reveal the precise puckering of the rings and the spatial orientation of the N-propionate substituent relative to the steroidal backbone. This includes the conformation of the tetrahydrofuran (B95107) and piperidine (B6355638) rings inherent to the jervine structure.
Table 1: Known Structural Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₄₅NO₅ | nih.gov |
| Molecular Weight | 511.69 g/mol | nih.gov |
| Stereochemistry | Absolute | nih.gov |
| Defined Stereocenters | 10 | nih.gov |
Advanced Sample Preparation and Derivatization for Analysis
The accurate analysis of this compound from complex matrices, such as plant tissues or biological fluids, necessitates sophisticated sample preparation techniques to isolate the analyte and remove interfering substances. Furthermore, derivatization is a key strategy employed to enhance the analytical properties of the target compound for specific chromatographic methods.
Sample Preparation: Extraction of the parent compound, jervine, and related alkaloids from plant materials often involves solvent-based methods. For instance, a common procedure for extracting jervine from Veratrum species involves ultrasonication of the plant material with a mixture of chloroform (B151607) and ammonia (B1221849) hydroxide (B78521) solution. mdpi.com Modern approaches focus on improving the efficiency and reproducibility of such extractions. Automation of sample preparation steps, including liquid handling, extraction, and dilution, can significantly reduce human variability and increase throughput. perlan.com.plchromatographytoday.com Supported liquid extraction (SLE) and solid-phase extraction (SPE) are advanced techniques that offer cleaner extracts and higher recovery rates compared to traditional liquid-liquid extraction. researchgate.net
Derivatization for Analysis: this compound is itself an N-propionate derivative of the parent alkaloid jervine. This derivatization, involving the acylation of the secondary amine in the piperidine ring, is a crucial step that modifies the compound's polarity and molecular weight.
The primary goals of chemical derivatization prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS), include:
Improving Volatility: To make the compound suitable for analysis in the gas phase. jfda-online.com
Enhancing Thermal Stability: To prevent degradation of the analyte in the hot GC inlet. jfda-online.com
Improving Chromatographic Properties: To reduce peak tailing and improve separation from other components. jfda-online.comsigmaaldrich.com
Increasing Detection Sensitivity: To introduce functional groups that provide a stronger response in a specific detector. jfda-online.com
The formation of this compound from jervine is an example of an acylation reaction. Such reactions, often using reagents like propionic anhydride (B1165640) or pentafluoropropionic anhydride, are commonly used to derivatize amine and hydroxyl groups. jfda-online.comrsc.org While this compound may be analyzed directly using liquid chromatography-mass spectrometry (LC-MS), any analysis via GC would benefit from the reduced polarity conferred by the N-propionate group compared to the secondary amine of the parent jervine. Further derivatization, for example, silylation of the hydroxyl group, could also be employed to further increase volatility and stability for GC-based analysis. jfda-online.com
Metabolomics Approaches for Biological Pathway Analysis
Metabolomics provides a powerful platform for investigating the biological pathways associated with the biosynthesis of natural products like this compound. By studying the metabolic profile of an organism, researchers can identify precursors, intermediates, and the influence of genetic or environmental factors on the production of specific compounds. As this compound is a derivative of jervine, metabolomic studies have focused on understanding the biosynthesis of the jervine core within Veratrum plants.
Advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are central to these investigations. A pseudo-targeted metabolomics method utilizing ultra-high-performance liquid chromatography electrospray ionization Orbitrap tandem mass spectrometry (UPLC-ESI-QE-Orbitrap-MS) has been successfully applied to differentiate Veratrum species based on their unique profiles of steroidal alkaloids. nih.gov In one study, 147 variables corresponding to different alkaloids were identified, with 29 labeled steroidal alkaloids being sufficient to distinguish between four different Veratrum species. nih.gov This approach is critical for identifying the specific plant species that may produce the jervine precursor.
Furthermore, combining metabolomics with transcriptomics and substrate feeding experiments can directly elucidate biosynthetic pathways. mdpi.com Studies on Veratrum nigrum have shown that feeding the plants with cholesterol, a known precursor for steroidal alkaloids, efficiently stimulates the accumulation of jervine. mdpi.com The application of methyl jasmonate, a plant signaling molecule, also enhances the production of these secondary metabolites. mdpi.com By analyzing the resulting changes in the plant's metabolome and transcriptome, researchers can identify the specific enzymes and genes involved in converting cholesterol into the complex jervine skeleton.
These metabolomics approaches provide a comprehensive view of the cellular machinery responsible for producing the foundational structure of this compound, paving the way for potential metabolic engineering to enhance its production.
Table 2: Metabolomics Techniques in the Study of Veratrum Alkaloids
| Technique | Application | Key Findings | Source |
|---|---|---|---|
| UPLC-ESI-QE-Orbitrap-MS | Non-targeted and pseudo-targeted analysis of steroidal alkaloids in Veratrum species. | Identified 147 variables; 29 labeled alkaloids could distinguish between four species. | nih.gov |
| HPLC-MS/MS | Quantification of specific Veratrum alkaloids (e.g., jervine, cevadine) in different plant parts. | Demonstrated significant variation in alkaloid concentrations between species and plant organs. | researchgate.net |
| UHPLC-MS/MS with Substrate Feeding | Analysis of jervine accumulation after feeding with potential precursors. | Cholesterol and methyl jasmonate were shown to efficiently stimulate jervine biosynthesis. | mdpi.com |
Computational Chemistry and Molecular Modeling in Methyl Jervine N Propionate Research
Structure Prediction and Conformation Analysis
The three-dimensional structure and conformational flexibility of a molecule are fundamental determinants of its biological activity. For a complex, polycyclic molecule like Methyl jervine-N-propionate, computational methods are essential for predicting its most stable conformations and understanding its dynamic behavior.
Structure Prediction: The initial 3D structure of this compound can be generated using standard molecular building software. However, to obtain a more accurate and energetically favorable structure, computational chemistry techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed. Geometry optimization is a key process where the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms.
Conformational Analysis: Steroidal alkaloids possess a rigid core structure, but their side chains and substituent groups can exhibit considerable conformational freedom. A systematic conformational search can identify various low-energy conformers of this compound. This is crucial as different conformers may exhibit different binding affinities to biological targets.
| Computational Method | Application in Structure Prediction and Conformation Analysis |
| Molecular Mechanics (MM) | Initial 3D structure generation and rapid conformational searching to identify low-energy conformers. |
| Quantum Mechanics (QM) | High-accuracy geometry optimization of key conformers to determine their relative energies and electronic properties. |
| Density Functional Theory (DFT) | A widely used QM method for refining molecular structures and understanding electronic characteristics. |
Ligand-Receptor Interaction Modeling
Understanding how this compound interacts with biological macromolecules at the molecular level is key to elucidating its mechanism of action. Ligand-receptor interaction modeling, primarily through molecular docking and molecular dynamics simulations, provides invaluable insights into these interactions.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. Studies on the parent compound, jervine (B191634), have utilized molecular docking to investigate its binding to various protein targets. For instance, molecular docking has been employed to study the interaction of jervine with the cardiac sodium channel NaV1.5, suggesting a potential molecular mechanism for its cardiotoxic effects. nih.gov In other studies, jervine has been docked into the active sites of targets such as TNF-α and various enzymes implicated in cancer and fungal infections, revealing key amino acid residues involved in the binding.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. For example, MD simulations have been used to confirm the stability of jervine's binding to its target proteins.
The following table summarizes some of the reported molecular docking findings for jervine with various biological targets. It is important to note that the N-propionate group in this compound would likely influence these interactions.
| Target Protein | Reported Binding Affinity (kcal/mol) for Jervine | Key Interacting Residues (Example) | Reference |
| Cardiac Sodium Channel NaV1.5 | -10.8 | Not specified | nih.gov |
| TNF-α | Weaker interactions noted | Not specified | |
| Trace amine-associated receptor 1 (TAAR1) | -9.3 | Not specified | |
| ABC-type heme transporter ABCB6 protein | -43.92 | Not specified | nih.gov |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those involved in the synthesis and biosynthesis of complex natural products. While specific computational studies on the reaction mechanisms for the synthesis of this compound are scarce, the general approaches are well-established.
Biosynthesis: The biosynthetic pathway of jervine and related Veratrum alkaloids has been a subject of investigation. researchgate.net Computational methods can be used to model the enzymatic reactions involved in this pathway, providing insights into the transition states and reaction energetics. For example, quantum mechanics calculations can be used to study the mechanism of key steps such as cyclization and rearrangement reactions that are common in steroid biosynthesis.
Chemical Synthesis: The total synthesis of complex steroidal alkaloids like jervine is a significant challenge. Computational modeling can aid in the design of synthetic routes by predicting the feasibility of proposed reactions and identifying potential side products. DFT calculations, for instance, can be used to study the mechanism of key synthetic transformations, helping to optimize reaction conditions and improve yields. Although no specific computational studies on the synthesis mechanism of this compound were found, the principles of applying computational chemistry to understand complex organic reactions are broadly applicable.
| Computational Approach | Application in Reaction Mechanism Elucidation |
| Quantum Mechanics (QM) | Modeling of transition states and calculation of reaction energy barriers to understand the feasibility and kinetics of a reaction. |
| Density Functional Theory (DFT) | A specific QM method widely used for studying the mechanisms of organic and enzymatic reactions. |
| Molecular Dynamics (MD) | Simulating enzymatic reactions to understand the role of protein dynamics in catalysis. |
De Novo Design and Virtual Screening of Novel Analogs
One of the most powerful applications of computational chemistry in drug discovery is the design of new molecules with improved properties. De novo design and virtual screening are two key computational strategies used to explore the chemical space around a lead compound like this compound.
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. Structure-based virtual screening uses the 3D structure of the target receptor to dock and score candidate molecules. Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule, like this compound, to identify other molecules with similar properties. Virtual screening has been successfully applied to libraries of steroidal alkaloids to identify potential inhibitors of various enzymes. frontiersin.org
De Novo Design: This approach involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target receptor. These methods can either build new molecules fragment by fragment within the binding site of the receptor or modify an existing scaffold, such as that of this compound, to optimize its interactions. This allows for the exploration of novel chemical entities that may not be present in existing compound libraries.
The combination of these computational approaches provides a powerful platform for the rational design of novel analogs of this compound with potentially enhanced therapeutic properties and reduced side effects.
Future Research Directions and Translational Perspectives
Expanding the Scope of Biological Target Identification
A critical avenue for future research will be the comprehensive identification and validation of the biological targets of Methyl jervine-N-propionate. The known targets of the parent compound, jervine (B191634), offer initial hypotheses. Jervine is recognized for its interaction with the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway. wikipedia.orgnih.gov Dysregulation of this pathway is implicated in various cancers, making SMO an important therapeutic target. nih.gov Future studies should investigate whether this compound retains or exhibits modified activity towards the SMO receptor.
Furthermore, recent research has unveiled novel targets for jervine, such as its inhibitory effect on β-1,6-glucan biosynthesis in fungi by targeting Kre6 and Skn1. nih.gov This suggests a potential application for jervine derivatives as antifungal agents. It will be crucial to determine if this compound shares this antifungal activity and to identify its specific molecular interactions within fungal cell wall synthesis pathways. The amine in the piperidine (B6355638) skeleton of jervine has been noted as important for its antifungal activity, likely through the formation of hydrogen bonds with target molecules. nih.gov The modification at this nitrogen atom in this compound could significantly influence its binding and efficacy.
Pharmacophore modeling and in silico screening approaches can be employed to predict other potential targets for this compound based on its unique structural features. researchgate.net Experimental validation of these predicted targets will be essential to fully delineate its mechanism of action.
Development of Advanced Synthetic Strategies for Complex Derivatives
The chemical synthesis of jervine and its analogs has been a subject of extensive research, providing a robust platform for the creation of novel derivatives like this compound. bris.ac.ukcdnsciencepub.comias.ac.in Future efforts in synthetic chemistry should focus on developing more efficient and versatile strategies to generate a library of complex derivatives based on the this compound scaffold.
Key areas for advancement include the development of convergent synthetic routes that allow for the late-stage introduction of diverse functional groups. nih.govnih.gov This would facilitate the rapid production of analogs with varied physicochemical properties, which is crucial for optimizing biological activity and pharmacokinetic profiles. Techniques such as C-H functionalization could offer more direct and atom-economical approaches to modify the steroidal backbone. nih.gov
Moreover, the exploration of biocatalysis and enzymatic reactions could provide highly selective and environmentally friendly methods for the synthesis and modification of this compound and its derivatives. nih.gov The overarching goal of these advanced synthetic strategies will be to produce a diverse set of molecules for structure-activity relationship studies, ultimately leading to the identification of lead compounds with enhanced therapeutic potential.
Integration of Omics Technologies for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies will be indispensable. Transcriptomics, proteomics, and metabolomics can provide a systems-level view of the cellular response to treatment with this compound.
Transcriptome analysis of cells or tissues treated with this compound can reveal changes in gene expression patterns, offering insights into the signaling pathways and cellular processes it modulates. frontiersin.orgnih.gov This can be particularly useful in identifying downstream effects of its interaction with primary targets and uncovering potential off-target effects. Comparative transcriptome analysis has already been utilized to identify candidate genes involved in the biosynthesis of steroidal alkaloids in Veratrum species. nih.govresearchgate.net
Proteomics can identify changes in protein expression and post-translational modifications, providing a more direct link between the compound's activity and cellular function. nih.gov This can help in confirming target engagement and understanding the downstream consequences of target modulation. Metabolomic profiling, on the other hand, can reveal alterations in cellular metabolism, providing a functional readout of the compound's biological impact. frontiersin.org The integrated analysis of these multi-omics datasets will be crucial for constructing a holistic picture of the mechanism of action of this compound and for identifying potential biomarkers of its activity.
Exploration of Structure-Function Relationships in Novel Biological Contexts
A systematic exploration of the structure-function relationships (SFR) of this compound and its analogs will be vital for optimizing its therapeutic properties. By synthesizing a library of derivatives with systematic modifications to the jervine core, the propionate (B1217596) side chain, and other functional groups, researchers can elucidate the key structural features required for specific biological activities.
For instance, studies on jervine have indicated the importance of certain structural motifs for its teratogenic effects and its interaction with the Hedgehog pathway. acs.org It will be important to investigate how the N-propionate modification influences these relationships. The development of quantitative structure-activity relationship (QSAR) models can aid in predicting the activity of novel derivatives and guide the design of more potent and selective compounds. rsc.org
Q & A
Q. What multi-omics strategies are recommended for studying the mechanism of action of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
